

Commercial Sources and Technical Guide for 2-Furoyl-LIGRLO-amide TFA

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Compound of Interest

Compound Name: 2-Furoyl-LIGRLO-amide TFA

Cat. No.: B10797054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Furoyl-LIGRLO-amide TFA**, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document consolidates information on its commercial availability, key experimental data, detailed protocols from cited research, and a visualization of its signaling pathways.

Commercial Availability

2-Furoyl-LIGRLO-amide TFA is available from several commercial suppliers catering to the research community. For procurement, researchers can contact the following companies. Please note that all products are intended for research use only.

Supplier	Website
AbMole BioScience	inquiry@abmole.com
Ace Therapeutics	--INVALID-LINK--
MedchemExpress	--INVALID-LINK--
Arctom	--INVALID-LINK--
Cayman Chemical	--INVALID-LINK--
Tocris Bioscience	--INVALID-LINK--
Echelon Biosciences	--INVALID-LINK--
Sigma-Aldrich	--INVALID-LINK--

Physicochemical Properties

Property	Value
Molecular Formula	C38H64F3N11O10
Molecular Weight	891.98 g/mol
Sequence	2-Furoyl-Leu-Ile-Gly-Arg-Leu-Orn-NH2
Purity	Typically ≥95% (verified by HPLC)
Storage	Store at -20°C

Biological Activity and Quantitative Data

2-Furoyl-LIGRLO-amide is a highly potent and selective PAR2 agonist, demonstrating significantly greater potency than the commonly used PAR2 activating peptide, SLIGRL-NH2. [1] Its primary mechanism of action is the activation of PAR2, a G protein-coupled receptor, which leads to the initiation of various intracellular signaling cascades.

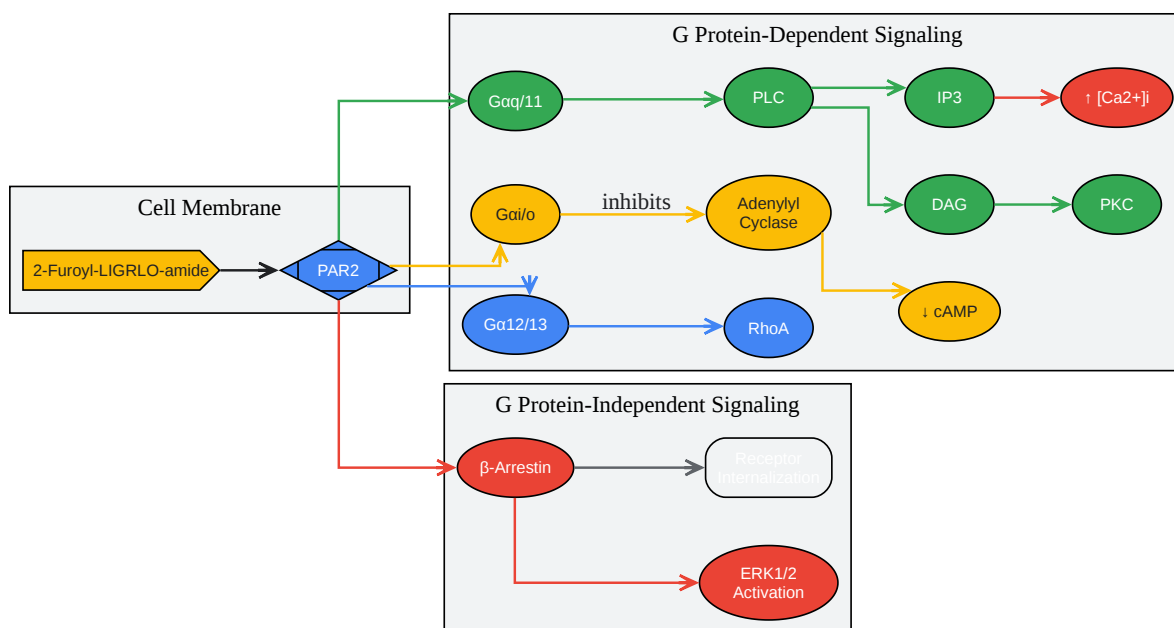
In Vitro Potency

The potency of 2-Furoyl-LIGRLO-amide has been quantified in several key studies. The seminal work by McGuire et al. (2004) established its high potency in cell-based assays.

Assay	Cell Line	Parameter	2-Furoyl-LIGRLO-amide	SLIGRL-NH2	Reference
Intracellular Calcium Mobilization	KNRK cells (rat PAR2)	pD2	7.0	-	[1]
Intracellular Calcium Mobilization	HEK293 cells (human PAR2)	Potency Ratio	10-25x more potent	-	[1]
Arterial Vasodilation	Murine Femoral Arteries	Potency Ratio	10-300x more potent	-	[1]

Signaling Pathways

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a complex network of intracellular signaling pathways. The primary coupling is through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, PAR2 can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal independently of G proteins through β-arrestin pathways.



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PAR2 Signaling Pathways Activated by 2-Furoyl-LIGRLO-amide.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-Furoyl-LIGRLO-amide, synthesized from the available literature.

Intracellular Calcium Mobilization Assay

This protocol is based on the methods described by McGuire et al. (2004).

Objective: To measure the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to 2-Furoyl-LIGRLO-amide stimulation in PAR2-expressing cells.

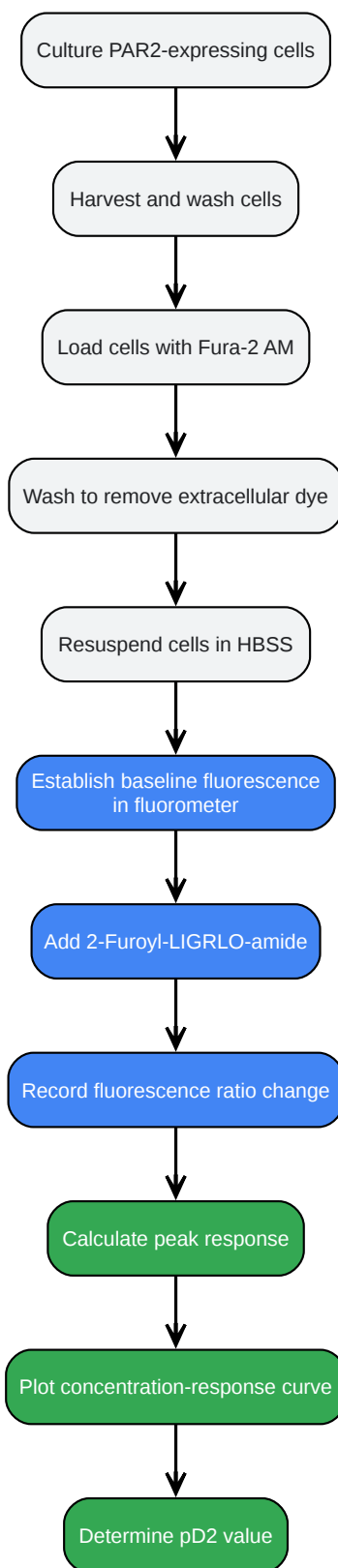
Materials:

- Kirsten virus-transformed rat kidney (KNRK) cells or Human Embryonic Kidney (HEK293) cells stably expressing PAR2.
- Fura-2 AM (calcium indicator dye).
- Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
- **2-Furoyl-LIGRLO-amide TFA** stock solution (e.g., 10 mM in DMSO).
- SLIGRL-NH₂ (for comparison).
- Fluorometer capable of ratiometric measurement at 340/380 nm excitation and 510 nm emission.

Procedure:

- Cell Preparation:
 - Culture PAR2-expressing cells to confluency in appropriate media.
 - Harvest cells using a non-enzymatic cell dissociation solution.
 - Wash cells twice with HBSS.
 - Resuspend cells in HBSS at a density of $1-2 \times 10^6$ cells/mL.
- Dye Loading:
 - Add Fura-2 AM to the cell suspension to a final concentration of 2-5 μ M.
 - Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
 - Wash the cells twice with HBSS to remove extracellular dye.
 - Resuspend the cells in fresh HBSS.

- Fluorometric Measurement:
 - Place the cell suspension in a cuvette with a magnetic stirrer in the fluorometer.
 - Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
 - Add a known concentration of 2-Furoyl-LIGRLO-amide to the cuvette and continue recording the fluorescence ratio until a peak response is observed and the signal begins to return to baseline.
 - For concentration-response curves, repeat the experiment with a range of agonist concentrations.
- Data Analysis:
 - The change in $[Ca^{2+}]_i$ is proportional to the change in the F340/F380 ratio.
 - Calculate the peak response for each concentration.
 - Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve.
 - Determine the pD₂ (-log EC₅₀) value from the curve.



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Experimental Workflow for Intracellular Calcium Mobilization Assay.

Arterial Vasodilation Assay

This protocol is adapted from the methods described by McGuire et al. (2004).

Objective: To assess the vasodilatory effect of 2-Furoyl-LIGRLO-amide on isolated arterial rings.

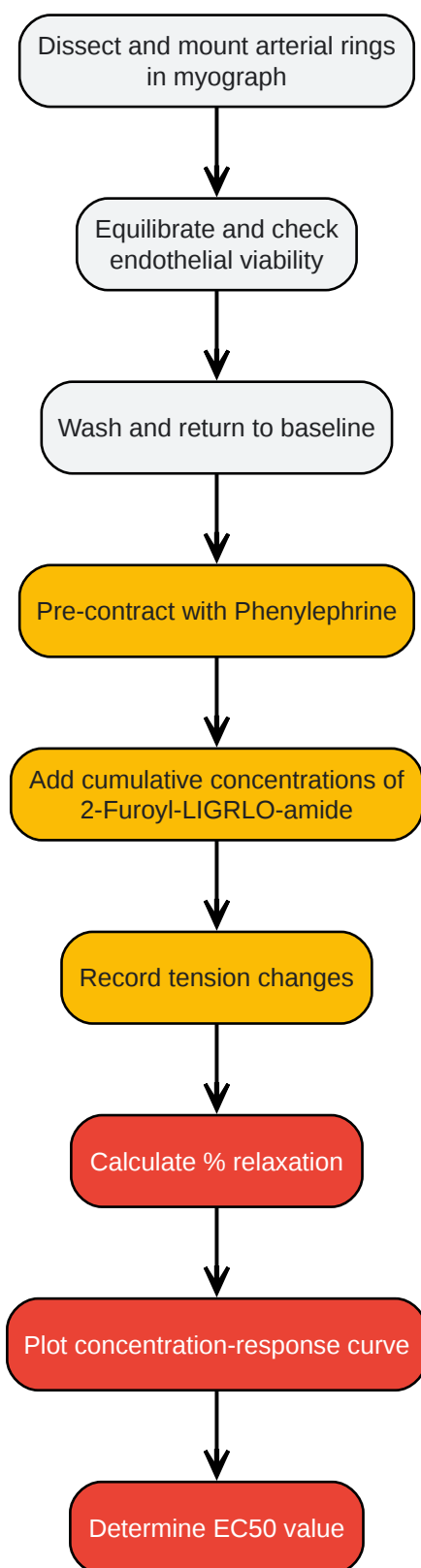
Materials:

- Male C57BL/6 mice.
- Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.
- Phenylephrine (vasoconstrictor).
- **2-Furoyl-LIGRLO-amide TFA** stock solution.
- Wire myograph system.

Procedure:

- Tissue Preparation:
 - Euthanize a mouse and dissect the femoral arteries in ice-cold Krebs-Henseleit solution.
 - Clean the arteries of surrounding connective tissue and cut into 2 mm rings.
 - Mount the arterial rings on the wire myograph in chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Equilibration and Viability Check:
 - Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~3 mN.
 - Test the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). Rings showing significant relaxation are considered endothelium-intact.

- Vasodilation Measurement:
 - Wash the rings and allow them to return to baseline tension.
 - Pre-contract the rings with a submaximal concentration of phenylephrine (to ~80% of maximum contraction).
 - Once a stable contraction is achieved, add cumulative concentrations of 2-Furoyl-LIGRLO-amide to the bath at regular intervals.
 - Record the changes in tension until a maximal relaxation is observed.
- Data Analysis:
 - Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
 - Plot the percentage relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.
 - Calculate the EC50 value for vasodilation.



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Experimental Workflow for Arterial Vasodilation Assay.

This technical guide serves as a comprehensive resource for researchers working with **2-Furoyl-LIGRLO-amide TFA**. By providing information on its commercial sources, biological activity, signaling pathways, and detailed experimental protocols, this document aims to facilitate further investigation into the roles of PAR2 in health and disease.

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References

- 1. researchgate.net [researchgate.net]
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